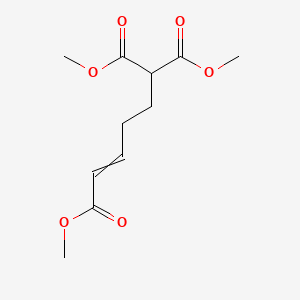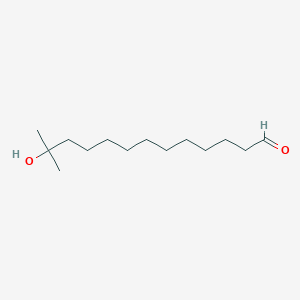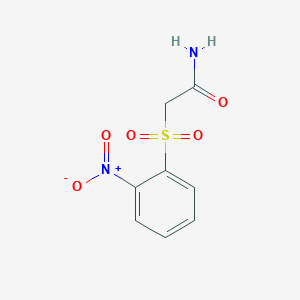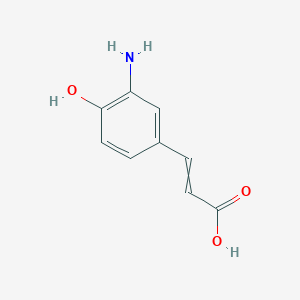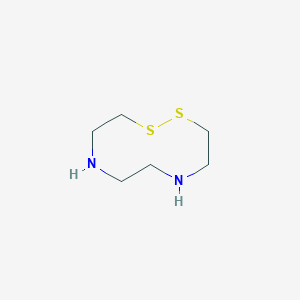![molecular formula C14H16O5 B14361946 3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione CAS No. 92544-99-5](/img/structure/B14361946.png)
3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione is an organic compound that belongs to the class of oxolane derivatives. This compound is characterized by the presence of a dimethoxyphenyl group attached to an oxolane ring, which is further substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione typically involves the reaction of 3,4-dimethoxybenzyl chloride with 3-methyloxolane-2,5-dione in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxolane derivatives.
Applications De Recherche Scientifique
3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine.
3-(3,4-Dimethoxyphenyl)propanoic acid: A phenylpropanoic acid derivative.
3-(3,4-Dimethoxyphenyl)-L-alanine: An amino acid derivative.
Uniqueness
3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione is unique due to its oxolane ring structure, which is not commonly found in similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
| 92544-99-5 | |
Formule moléculaire |
C14H16O5 |
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
3-[(3,4-dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione |
InChI |
InChI=1S/C14H16O5/c1-14(8-12(15)19-13(14)16)7-9-4-5-10(17-2)11(6-9)18-3/h4-6H,7-8H2,1-3H3 |
Clé InChI |
HUKBIKIVJSVJCE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)OC1=O)CC2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)

